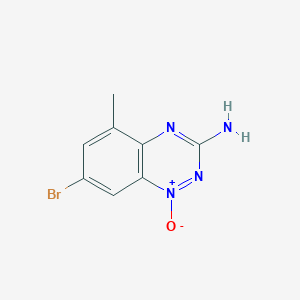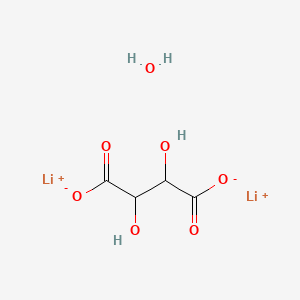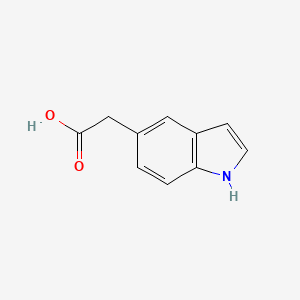
2-(1H-Indol-5-yl)essigsäure
Übersicht
Beschreibung
2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in the regulation of plant growth and development. IAA is synthesized in the apical meristem of plants and is transported to other parts of the plant, where it affects various physiological processes. In recent years, IAA has gained attention for its potential use in scientific research due to its unique properties.
Wirkmechanismus
Target of Action
2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 2-(1H-Indol-5-YL)acetic acid may interact with its targets, such as interleukin-2, and induce changes that affect the body’s immune response.
Biochemical Pathways
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(1H-Indol-5-YL)acetic acid may be involved in similar biochemical pathways. The compound’s effects on these pathways and their downstream effects are subjects of ongoing research.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-Indol-5-YL)acetic acid may have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
IAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, IAA is stable and can be stored for long periods without degradation. However, IAA has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for research involving IAA. One area of interest is the study of the interactions between IAA and other plant hormones, such as cytokinins and gibberellins. Additionally, the use of IAA in the development of new plant growth regulators and biostimulants is an area of active research. Finally, the potential use of IAA in the production of biofuels and other industrial products is an area of growing interest.
Conclusion
In conclusion, 2-(1H-Indol-5-YL)acetic acid, or 2-(1H-Indol-5-YL)acetic acidtic acid, is a naturally occurring plant hormone that has gained attention for its potential use in scientific research. It plays a crucial role in the regulation of plant growth and development and has been used to investigate various physiological processes in plants. The synthesis of IAA can be achieved through chemical synthesis or microbial fermentation. IAA has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research involving IAA, including the study of its interactions with other plant hormones and its potential use in the production of biofuels and industrial products.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Derivate der 2-(1H-Indol-5-yl)essigsäure wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können Krebszellen angreifen und es wurde gezeigt, dass sie deren Wachstum hemmen. Der Indol-Kern ist eine häufige Struktur, die in Naturprodukten und Medikamenten vorkommt und eine bedeutende Rolle in der Zellbiologie spielt .
Antibakterielle Wirkung
Die Indol-Derivate zeigen antimikrobielle Eigenschaften, was sie wertvoll für die Entwicklung neuer Antibiotika macht. Sie wurden zur Behandlung verschiedener mikrobieller Infektionen eingesetzt und zeigen Wirksamkeit gegen eine Reihe von Bakterien und Pilzen .
Neurologische Störungen
Die Forschung hat gezeigt, dass Indol-Derivate therapeutische Anwendungen bei der Behandlung neurologischer Störungen haben können. Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht sie zu geeigneten Kandidaten für die Medikamentenentwicklung in diesem Bereich .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat der this compound, ist ein bekanntes Pflanzenhormon. Es reguliert das Pflanzenwachstum durch Induktion von Zellstreckung und -teilung und es wurde gezeigt, dass es bei hoher Konzentration unkontrolliertes Wachstum verursacht .
Gewebsdifferenzierung
Neben ihrer Rolle als Pflanzenhormon beeinflusst this compound die Gewebsdifferenzierung. Es ist an der Regulation verschiedener Entwicklungsprozesse in Pflanzen beteiligt, darunter apikale Dominanz und Reaktion auf Licht und Schwerkraft .
Antivirale und entzündungshemmende Eigenschaften
Es wurde berichtet, dass Indol-Derivate antivirale und entzündungshemmende Aktivitäten besitzen. Sie wurden bei der Synthese von Verbindungen eingesetzt, die eine inhibitorische Aktivität gegen Influenza A und andere Viren zeigen .
Eigenschaften
IUPAC Name |
2-(1H-indol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWMQWLWGXEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593382 | |
| Record name | (1H-Indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34298-84-5 | |
| Record name | (1H-Indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

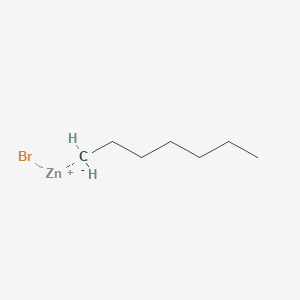
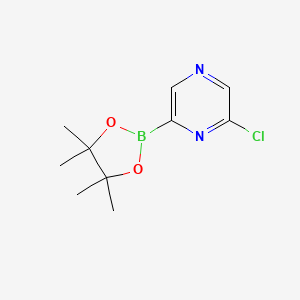
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)
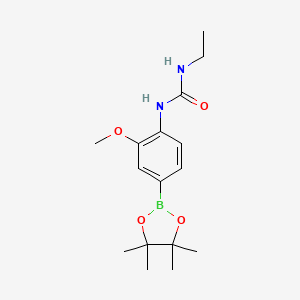
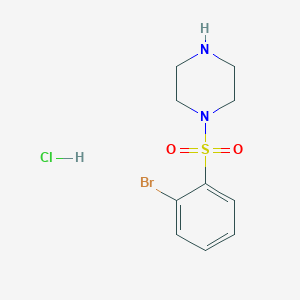
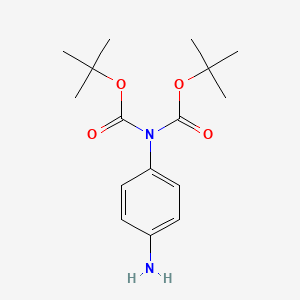
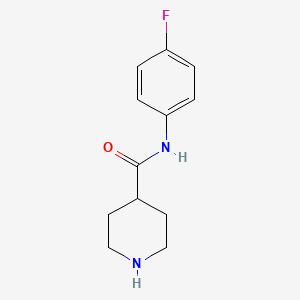
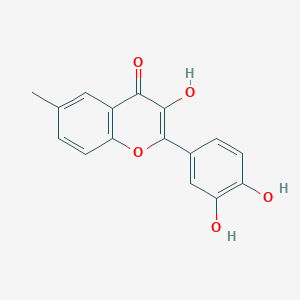
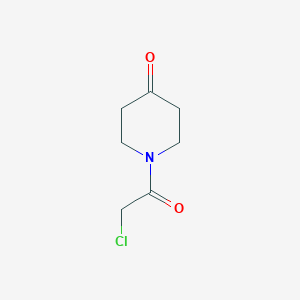
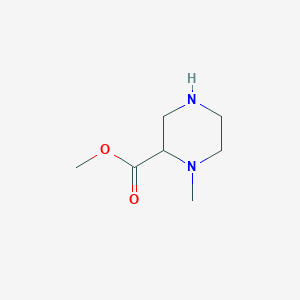
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
